1-Fluoro-2-[(S)-methanesulfinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-[(S)-methanesulfinyl]benzene is an organic compound with the molecular formula C7H7FO2S It is a derivative of benzene, where a fluorine atom and a methanesulfinyl group are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-[(S)-methanesulfinyl]benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with a methanesulfinyl group. This reaction typically requires a catalyst and specific reaction conditions to ensure the correct substitution pattern .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-[(S)-methanesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding fluorobenzene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Fluoro-2-(methylsulfonyl)benzene.
Reduction: Fluorobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-[(S)-methanesulfinyl]benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-[(S)-methanesulfinyl]benzene involves its interaction with various molecular targets. The fluorine atom and methanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-methylbenzene: Similar in structure but lacks the methanesulfinyl group.
2-Fluorophenyl methyl sulfone: Contains a sulfone group instead of a sulfinyl group.
Uniqueness: 1-Fluoro-2-[(S)-methanesulfinyl]benzene is unique due to the presence of both a fluorine atom and a methanesulfinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
777094-91-4 |
---|---|
Molekularformel |
C7H7FOS |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-fluoro-2-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WGHGBNPMKQBQQV-JTQLQIEISA-N |
Isomerische SMILES |
C[S@](=O)C1=CC=CC=C1F |
Kanonische SMILES |
CS(=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.